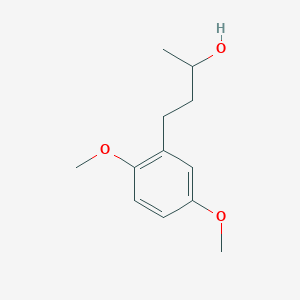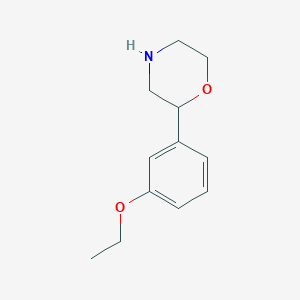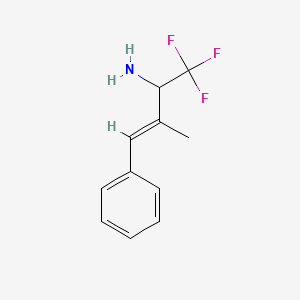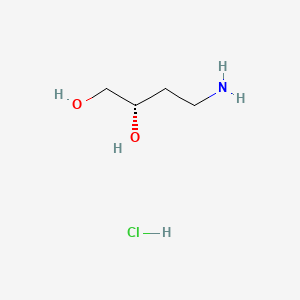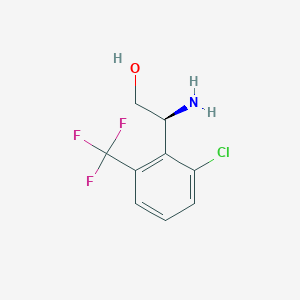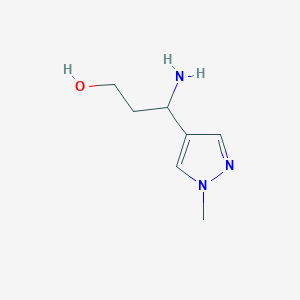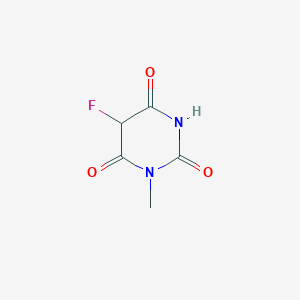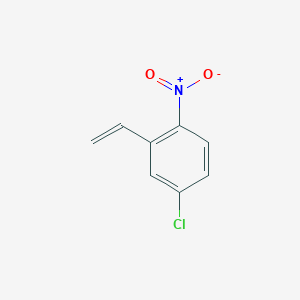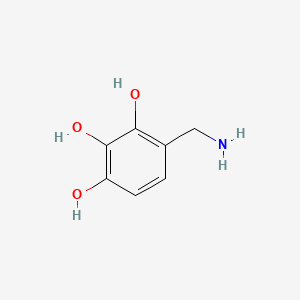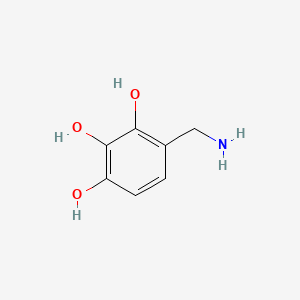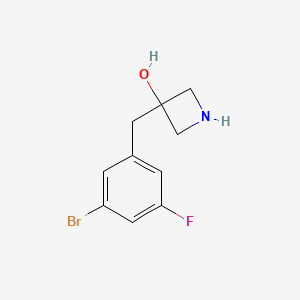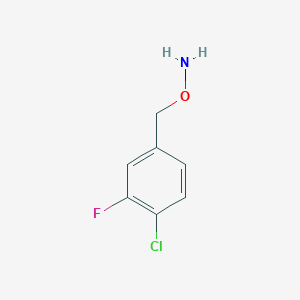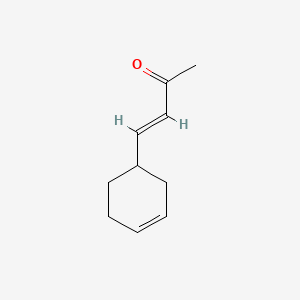
3-Buten-2-one, 4-(3-cyclohexen-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Buten-2-one, 4-(3-cyclohexen-1-yl)- is an organic compound with the molecular formula C10H14O. It is a member of the enone family, characterized by the presence of a conjugated double bond and a carbonyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-one, 4-(3-cyclohexen-1-yl)- typically involves the aldol condensation reaction. This reaction is carried out by reacting cyclohexanone with crotonaldehyde in the presence of a base such as sodium hydroxide. The reaction conditions include maintaining the temperature at around 25-30°C and stirring the mixture for several hours to ensure complete reaction .
Industrial Production Methods
On an industrial scale, the production of 3-Buten-2-one, 4-(3-cyclohexen-1-yl)- follows a similar synthetic route but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common practices to achieve large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Buten-2-one, 4-(3-cyclohexen-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound using hydrogen gas in the presence of a palladium catalyst results in the formation of saturated ketones.
Substitution: The compound can undergo nucleophilic substitution reactions where the enone group is replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Saturated ketones.
Substitution: Corresponding substituted enones.
Scientific Research Applications
3-Buten-2-one, 4-(3-cyclohexen-1-yl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 3-Buten-2-one, 4-(3-cyclohexen-1-yl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s enone group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. This interaction can modulate various biochemical pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-:
2-Cyclohexen-1-one, 4-(3-hydroxy-1-butenyl)-3,5,5-trimethyl-: Another enone with similar structural features but different functional groups.
Uniqueness
3-Buten-2-one, 4-(3-cyclohexen-1-yl)- is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industrial applications .
Properties
CAS No. |
2817-96-1 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(E)-4-cyclohex-3-en-1-ylbut-3-en-2-one |
InChI |
InChI=1S/C10H14O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-3,7-8,10H,4-6H2,1H3/b8-7+ |
InChI Key |
LFDNNILGCLEANA-BQYQJAHWSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1CCC=CC1 |
Canonical SMILES |
CC(=O)C=CC1CCC=CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




